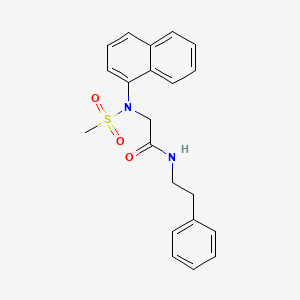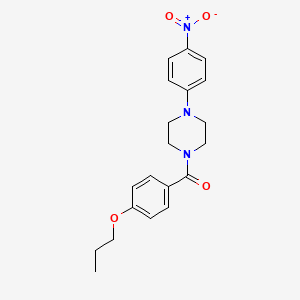![molecular formula C24H22ClN3O3S B5146705 2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5146705.png)
2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-30872 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of CB-30872 involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). This enzyme is overexpressed in various types of cancer cells and is responsible for maintaining the pH balance in the tumor microenvironment. By inhibiting CAIX, CB-30872 disrupts the pH balance in the tumor microenvironment, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CB-30872 has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the invasiveness of cancer cells. Additionally, CB-30872 has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CB-30872 in lab experiments is its potent anti-cancer properties. This makes it a potential candidate for the development of new anti-cancer drugs. Additionally, the well-established synthesis method of CB-30872 makes it readily available for use in lab experiments. One of the limitations of using CB-30872 in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of CB-30872. One of the most significant directions is the development of new anti-cancer drugs based on the structure of CB-30872. Additionally, further studies can be conducted to determine the potential toxicity of this compound and to develop strategies to minimize its toxicity. Furthermore, studies can be conducted to determine the potential applications of CB-30872 in other fields, such as inflammation and autoimmune diseases.
Synthesemethoden
The synthesis of 2-chloro-N-[3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide involves the reaction of 4-propoxybenzoyl isothiocyanate with 3-amino-2-chlorobenzoic acid. The resulting product is then subjected to further reactions to obtain the final compound. This synthesis method has been well-established and has been used in various studies to produce CB-30872.
Wissenschaftliche Forschungsanwendungen
CB-30872 has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that CB-30872 has potent anti-cancer properties and can induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-[(4-propoxybenzoyl)carbamothioylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-2-14-31-19-12-10-16(11-13-19)22(29)28-24(32)27-18-7-5-6-17(15-18)26-23(30)20-8-3-4-9-21(20)25/h3-13,15H,2,14H2,1H3,(H,26,30)(H2,27,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJAALJMZVUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B5146633.png)
![5-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-2-furaldehyde](/img/structure/B5146648.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146673.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-propylpiperazine](/img/structure/B5146690.png)


![N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5146711.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)


![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)
